![molecular formula C14H15NO5 B6324282 cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid; 95% CAS No. 733740-49-3](/img/structure/B6324282.png)
cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid; 95%
Description
The compound “cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . The CAS Number for this compound is 733740-49-3 . The molecular weight of the compound is 277.28 .
Molecular Structure Analysis
The molecular formula of “cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid” is C14H15NO5 . The InChI code for the compound is 1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1 .Scientific Research Applications
Palladium-Catalyzed Cross-Coupling ReactionsOne significant area of research involving similar compounds is the development of palladium-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon-carbon bonds, essential for constructing complex organic molecules. The use of tetraphosphine ligands in combination with palladium catalysts has demonstrated remarkable efficiency in coupling aryl bromides with arylboronic acids, achieving high turnover numbers and good yields under optimized conditions (Feuerstein et al., 2001). This methodology provides a versatile toolkit for synthesizing a wide range of aromatic compounds, potentially including derivatives of "cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid."
Heck and Suzuki Reactions
Research has also explored the application of tetraphosphine/palladium catalysis in Heck and Suzuki reactions, enabling the direct synthesis of 3-arylpropionic acids and the coupling of aryl halides with alkylboronic acids. These reactions exhibit high functional group tolerance and can be performed at low catalyst loadings, even with sterically hindered substrates (Lemhadri et al., 2004), (Kondolff et al., 2004). These methodologies are crucial for constructing molecules with precise structural features, such as "cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid," by facilitating the introduction of aryl groups under mild conditions.
Conformational Analysis of Cyclopentane Derivatives
Another aspect of research involves the conformational analysis of cyclopentane derivatives, which provides insights into their structural dynamics and potential reactivity. For instance, studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid have used DFT calculations to explore the conformational preferences of these compounds, shedding light on the effects of substituent positioning on molecular geometry and properties (Casanovas et al., 2008). Such analysis is crucial for understanding the behavior of "cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid" in various chemical contexts.
Isomerisation and Catalytic Oxidations
Further studies have investigated the isomerization of cycloalkanecarboxylic acids and the catalytic oxidation of cycloalkanes, revealing pathways to modify cyclopentane rings and introduce functional groups. These reactions are relevant for modifying the core structure of "cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid" to achieve desired properties or reactivity (Gyarmati et al., 2006), (Mishra et al., 2007).
properties
IUPAC Name |
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(7-9-4-5-11(6-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKLRUILBBSKW-KOLCDFICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152915 | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-49-3 | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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